molecular formula C10H12FN3O B6232074 4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one CAS No. 2093848-55-4

4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one

Cat. No.: B6232074
CAS No.: 2093848-55-4
M. Wt: 209.2
InChI Key:
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Description

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is a heterocyclic compound that features a fluorinated pyridine ring and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the piperazinone structure. One common method involves the use of fluorinated pyridines as starting materials. The fluorination can be achieved using reagents such as Selectfluor® or other fluorinating agents . The piperazinone ring is then constructed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is unique due to its combination of a fluorinated pyridine ring and a piperazinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals .

Properties

CAS No.

2093848-55-4

Molecular Formula

C10H12FN3O

Molecular Weight

209.2

Purity

0

Origin of Product

United States

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